

# "2-Bromo-1-(4-cyclohexylphenyl)ethanone" CAS number and molecular structure

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## Compound of Interest

Compound Name:	2-Bromo-1-(4-cyclohexylphenyl)ethanone
Cat. No.:	B1271396

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## Technical Guide: 2-Bromo-1-(4-cyclohexylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-1-(4-cyclohexylphenyl)ethanone**, a key intermediate in organic synthesis. This document outlines its chemical properties, a representative synthesis protocol, and relevant data for its identification and use in research and development.

## Core Compound Identification

**2-Bromo-1-(4-cyclohexylphenyl)ethanone** is a halogenated ketone derivative. Its core structure consists of a cyclohexylphenyl group attached to a bromoethanone moiety.

Identifier	Value
CAS Number	99433-28-0 <a href="#">[1]</a>
Molecular Formula	C <sub>14</sub> H <sub>17</sub> BrO <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	281.19 g/mol
Canonical SMILES	C1CCC(CC1)C2=CC=C(C=C2)C(=O)CBr <a href="#">[3]</a>
InChI	InChI=1S/C14H17BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 <a href="#">[2]</a>
IUPAC Name	2-bromo-1-(4-cyclohexylphenyl)ethanone
Common Synonyms	2-bromo-4'-cyclohexylacetophenone, p-cyclohexylphenacyl bromide

Molecular Structure:

## Physicochemical and Spectroscopic Data

While experimental data for this specific molecule is not readily available in the public domain, the following table includes predicted data and typical characteristics for  $\alpha$ -bromoacetophenones.

Data Type	Description / Value
Predicted Mass Spectrometry	Predicted Collision Cross Section (CCS) values ( $\text{\AA}^2$ ) per adduct calculated using CCSbase: $[\text{M}+\text{H}]^+$ : 281.05358 m/z, 159.4 $\text{\AA}^2$ ; $[\text{M}+\text{Na}]^+$ : 303.03552 m/z, 166.9 $\text{\AA}^2$ ; $[\text{M}-\text{H}]^-$ : 279.03902 m/z, 167.3 $\text{\AA}^2$ . <sup>[2]</sup>
$^1\text{H}$ NMR (Predicted)	Expected signals would include: multiplets for the cyclohexyl protons (approx. 1.2-1.9 ppm), a singlet for the methylene protons adjacent to the bromine (approx. 4.4-4.5 ppm), and doublets for the aromatic protons (approx. 7.3-8.0 ppm). <sup>[4]</sup>
$^{13}\text{C}$ NMR (Predicted)	Expected signals would include: peaks for the cyclohexyl carbons (approx. 26-45 ppm), a peak for the brominated methylene carbon (approx. 30-31 ppm), aromatic carbons (approx. 127-148 ppm), and a carbonyl carbon (approx. 190-191 ppm). <sup>[4]</sup>
Infrared (IR) Spectroscopy (Predicted)	A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 $\text{cm}^{-1}$ . C-H stretching from the aromatic and aliphatic groups would appear around 2850-3100 $\text{cm}^{-1}$ . The C-Br stretch is expected in the fingerprint region.

## Synthesis and Experimental Protocols

**2-Bromo-1-(4-cyclohexylphenyl)ethanone** is typically synthesized via the  $\alpha$ -bromination of its precursor, 4'-cyclohexylacetophenone.<sup>[5][6]</sup> While a specific protocol for this exact transformation is not published, a representative procedure can be adapted from established methods for the bromination of similar acetophenone derivatives.

## Synthesis of Precursor: 4'-Cyclohexylacetophenone

The precursor, 4'-cyclohexylacetophenone (CAS: 18594-05-3), is commercially available.<sup>[5][7]</sup> It can be synthesized via Friedel-Crafts acylation of cyclohexylbenzene.

## Representative $\alpha$ -Bromination Protocol

This protocol is adapted from a general method for the bromination of acetophenones using bromine in acetic acid.<sup>[8]</sup>

### Materials:

- 4'-Cyclohexylacetophenone
- Glacial Acetic Acid
- Bromine (Br<sub>2</sub>)
- 50% Ethyl Alcohol (for washing)
- 95% Ethyl Alcohol (for recrystallization)

### Procedure:

- In a suitable round-bottom flask, dissolve 4'-cyclohexylacetophenone (1.0 equivalent) in glacial acetic acid.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise to the stirred reaction mixture, maintaining the temperature below 20°C.
- After the addition is complete, continue to stir the mixture at room temperature until the reaction is complete (monitor by TLC).
- Upon completion, cool the flask in an ice-water bath to precipitate the product.
- Filter the crude product using suction filtration.
- Wash the collected crystals with cold 50% ethyl alcohol until the filtrate is colorless.
- Dry the crude product.

- For further purification, recrystallize the product from 95% ethyl alcohol to yield **2-Bromo-1-(4-cyclohexylphenyl)ethanone** as a crystalline solid.

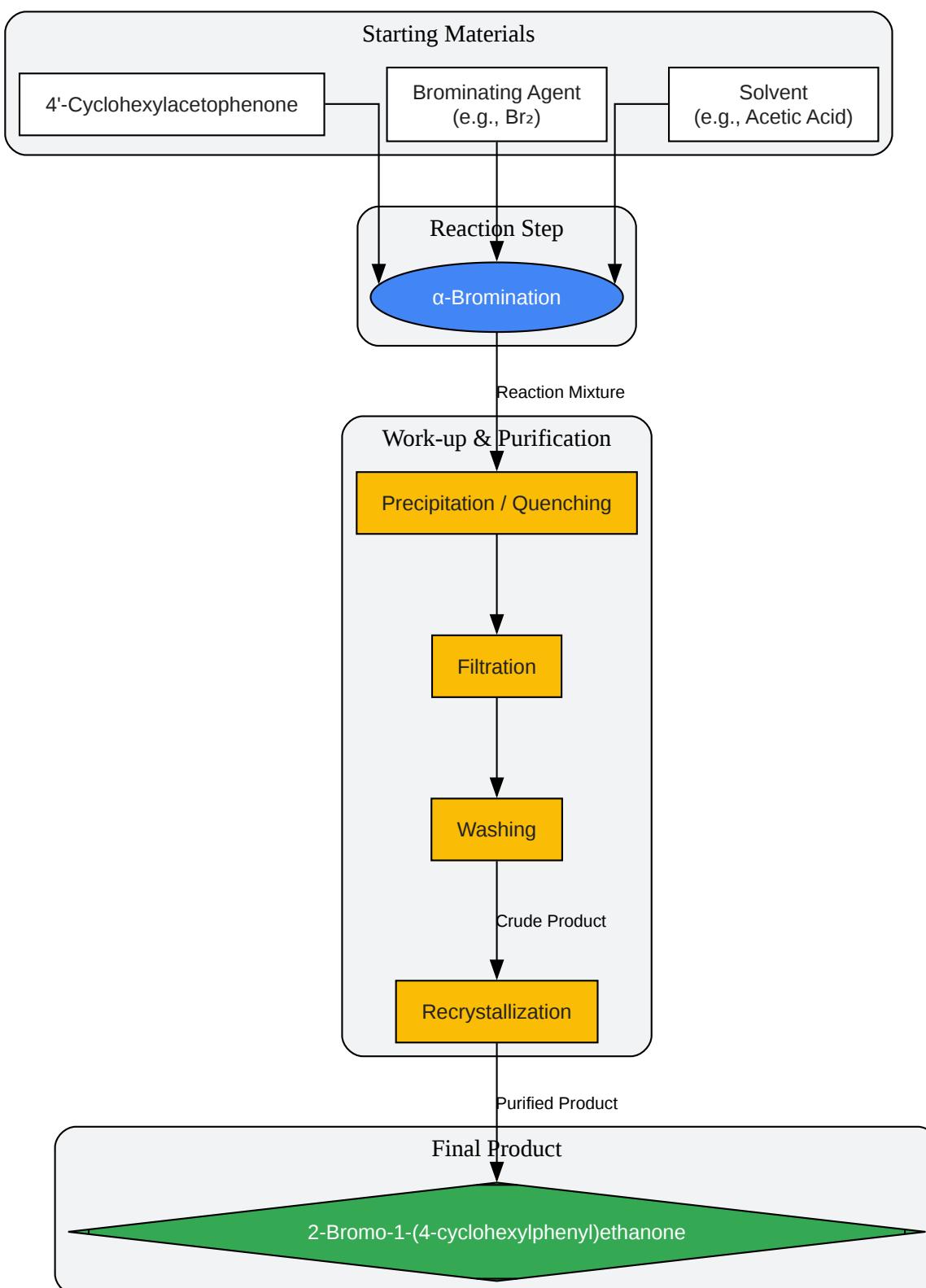
**Safety Precautions:** This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic; appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

## Applications in Drug Development and Research

$\alpha$ -Bromoacetophenones are versatile intermediates in organic synthesis, particularly in the pharmaceutical industry.<sup>[9]</sup> They are key building blocks for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential biological activity. The presence of the reactive bromo-keto functional group allows for facile nucleophilic substitution reactions, making it a valuable synthon for introducing the cyclohexylphenacyl moiety into target molecules.

## Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **2-Bromo-1-(4-cyclohexylphenyl)ethanone**.

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Caption: Synthesis workflow for **2-Bromo-1-(4-cyclohexylphenyl)ethanone**.

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